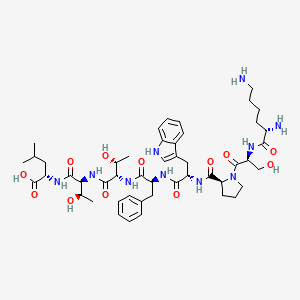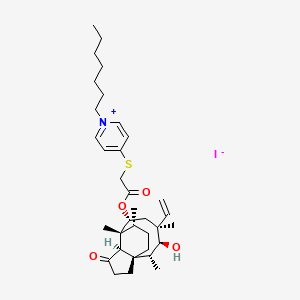
Antibacterial agent 138
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 138 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 138 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the antibacterial activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions: Antibacterial agent 138 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by gaining electrons, typically in the presence of reducing agents.
Substitution: Various functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学的研究の応用
Antibacterial agent 138 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to investigate its effects on various bacterial strains, including drug-resistant ones.
Medicine: this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those that are resistant to conventional antibiotics.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices, textiles, and other applications where bacterial contamination is a concern.
作用機序
The mechanism of action of antibacterial agent 138 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. Additionally, it may interfere with protein synthesis by binding to bacterial ribosomes, further inhibiting bacterial growth and proliferation.
類似化合物との比較
Penicillin: Like antibacterial agent 138, penicillin targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: This compound also inhibits protein synthesis but binds to a different site on the bacterial ribosome.
Ciprofloxacin: An antibacterial agent that targets DNA gyrase, an enzyme involved in DNA replication.
Uniqueness: this compound is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This dual action makes it particularly effective against a broad spectrum of bacteria, including those that have developed resistance to other antibiotics.
特性
分子式 |
C34H52INO4S |
|---|---|
分子量 |
697.8 g/mol |
IUPAC名 |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(1-heptylpyridin-1-ium-4-yl)sulfanylacetate;iodide |
InChI |
InChI=1S/C34H52NO4S.HI/c1-7-9-10-11-12-19-35-20-15-26(16-21-35)40-23-29(37)39-28-22-32(5,8-2)31(38)25(4)34-17-13-24(3)33(28,6)30(34)27(36)14-18-34;/h8,15-16,20-21,24-25,28,30-31,38H,2,7,9-14,17-19,22-23H2,1,3-6H3;1H/q+1;/p-1/t24-,25+,28-,30+,31+,32-,33+,34+;/m1./s1 |
InChIキー |
OZTUCJJAVBEAAV-VRFMXOKGSA-M |
異性体SMILES |
CCCCCCC[N+]1=CC=C(C=C1)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C.[I-] |
正規SMILES |
CCCCCCC[N+]1=CC=C(C=C1)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


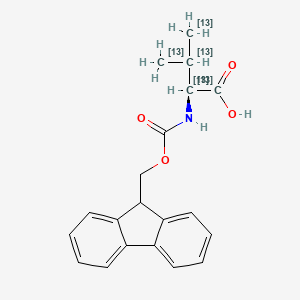
![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)


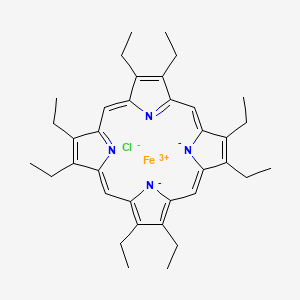
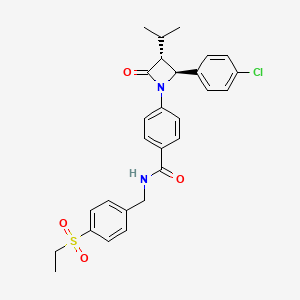
![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)
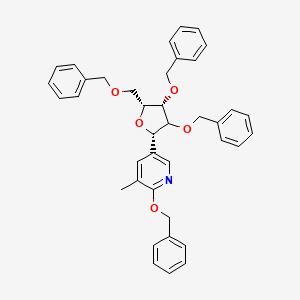
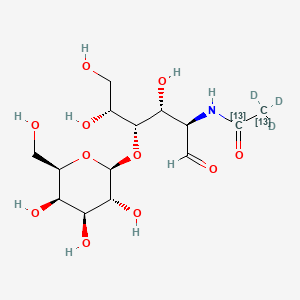
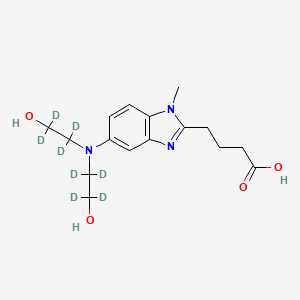

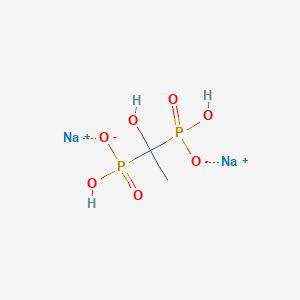
![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
